molecular formula C21H26N4O3 B12958006 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester

Cat. No.: B12958006
M. Wt: 382.5 g/mol
InChI Key: MLKIUAGQZXNREO-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a pyrrole ring and a pyrazine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole and pyrazine derivatives. The process typically includes the following steps:

Mechanism of Action

The mechanism of action of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and receptors involved in various cellular processes. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways that regulate cell growth and proliferation . Additionally, its antimicrobial and antiviral activities may result from its interaction with microbial enzymes and proteins, interfering with their function and replication .

Comparison with Similar Compounds

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

tert-butyl 3-oxo-2-(3-pyrrol-1-ylphenyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C21H26N4O3/c1-21(2,3)28-20(27)23-11-12-24-18(14-23)15-25(19(24)26)17-8-6-7-16(13-17)22-9-4-5-10-22/h4-10,13,18H,11-12,14-15H2,1-3H3

InChI Key

MLKIUAGQZXNREO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC=CC(=C3)N4C=CC=C4

Origin of Product

United States

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